1,1-Diphenylethanol chemical structure and properties
1,1-Diphenylethanol chemical structure and properties
An In-depth Technical Guide to 1,1-Diphenylethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 1,1-diphenylethanol, a tertiary alcohol of significant interest in organic synthesis and materials science. It details the compound's structure, properties, synthesis, and applications, with a focus on its role in research and development.
Chemical Structure and Identifiers
1,1-Diphenylethanol is an aromatic alcohol characterized by a central carbon atom bonded to a hydroxyl group, a methyl group, and two phenyl groups.[1] This structure makes it a valuable precursor and chiral auxiliary in synthetic chemistry.[1][2]
| Identifier | Value |
| IUPAC Name | 1,1-diphenylethanol[3] |
| CAS Number | 599-67-7[1][3][4] |
| Molecular Formula | C₁₄H₁₄O[1][3] |
| Molecular Weight | 198.26 g/mol [3][5] |
| SMILES | CC(C1=CC=CC=C1)(C2=CC=CC=C2)O[3][6] |
| InChI | InChI=1S/C14H14O/c1-14(15,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11,15H,1H3[3][6] |
| InChIKey | GIMDPFBLSKQRNP-UHFFFAOYSA-N[3][6] |
Physicochemical Properties
The compound is typically a white to off-white crystalline solid at room temperature with a characteristic aromatic odor.[1][4][7] It exhibits low solubility in water but is soluble in various organic solvents, including ethanol, ether, and chloroform.[1][7][8]
| Property | Value |
| Appearance | White to off-white crystalline powder or needles[2][4][8] |
| Melting Point | 77-81 °C[4][5][6][9] |
| Boiling Point | 155 °C at 12 mmHg[8][10] |
| Solubility | Insoluble in water; Soluble in ethanol, ether, chloroform[1][7] |
| Odor | Sweet, floral, aromatic[7][11] |
| pKa | 13.61 ± 0.29 (Predicted)[8] |
Spectroscopic Data
Characterization of 1,1-diphenylethanol is routinely performed using a variety of spectroscopic techniques. These methods are essential for confirming the structure and purity of the synthesized compound.
| Technique | Purpose |
| ¹H NMR | Confirms the presence of methyl and phenyl protons and the hydroxyl proton.[3][12] |
| ¹³C NMR | Identifies the carbon skeleton, including the quaternary carbon and the distinct carbons of the methyl and phenyl groups.[13][14] |
| Infrared (IR) Spectroscopy | Shows characteristic absorption bands for the O-H stretch of the alcohol group and C-H and C=C stretches of the aromatic rings. The H-bonds in 1,1-diphenylethanol have been studied using IR absorption spectra.[3][4][6] |
| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern, confirming the molecular formula.[3][15] |
| UV-Vis Spectroscopy | Provides information on the electronic transitions within the aromatic rings.[3] |
Synthesis and Purification
The most common laboratory synthesis of 1,1-diphenylethanol is through a Grignard reaction. A typical pathway involves the reaction of acetophenone with phenylmagnesium bromide.[16][17]
Experimental Protocol: Grignard Synthesis
Objective: To synthesize 1,1-diphenylethanol from acetophenone and phenylmagnesium bromide.
Materials:
-
Acetophenone
-
Phenylmagnesium bromide (1.0 M solution in THF)
-
Anhydrous diethyl ether
-
Water
-
Dilute hydrochloric acid (or saturated aqueous NH₄Cl)
-
Magnesium sulfate (anhydrous)
-
Reaction flask, addition funnel, condenser (all oven-dried)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Set up the oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon) and equip with drying tubes.
-
Add a solution of acetophenone (1 equivalent) in anhydrous diethyl ether to the reaction flask.
-
Cool the stirred solution to 0 °C using an ice bath.
-
Slowly add the phenylmagnesium bromide solution (1.8 equivalents) dropwise from the addition funnel over a 5-10 minute period. A precipitate will form.[17]
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 25-30 minutes.[17]
-
Cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of water, followed by dilute hydrochloric acid, until the solution is acidic and the solids dissolve.[17]
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude product, typically a pale yellow oil or solid.[17]
Experimental Protocol: Purification
Objective: To purify the crude 1,1-diphenylethanol.
Method: Recrystallization or Column Chromatography.
Recrystallization Protocol:
-
Dissolve the crude product in a minimum amount of hot solvent, such as n-heptane.[4]
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent and dry them under vacuum.
Column Chromatography Protocol:
-
Prepare a silica gel slurry in a non-polar eluent (e.g., hexane/dichloromethane, 2:1 v/v).[17]
-
Pour the slurry into a chromatography column.
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing the pure product.[17]
-
Combine the pure fractions and remove the solvent by rotary evaporation.
Key Chemical Reactions
1,1-Diphenylethanol serves as a key intermediate for synthesizing other molecules. Its tertiary alcohol group can undergo characteristic reactions such as dehydration.
Acid-Catalyzed Dehydration: When treated with a strong acid (e.g., sulfuric acid in acetic acid), 1,1-diphenylethanol readily undergoes dehydration (elimination of water) to form its corresponding alkene, 1,1-diphenylethylene.[17] This reaction is a common follow-up step in undergraduate and research laboratories.
Applications in Research and Drug Development
1,1-Diphenylethanol is a versatile compound with numerous applications in both academic research and industrial processes.
-
Synthetic Intermediate: It is a valuable building block for creating more complex molecules, including pharmaceuticals, agrochemicals, and other fine chemicals.[2][8]
-
Chiral Auxiliary: The structure of 1,1-diphenylethanol allows it to be used as a chiral auxiliary in asymmetric synthesis, helping to control the stereochemistry of a reaction to produce enantiomerically pure compounds, which is critical in the pharmaceutical industry.[1][2][18]
-
Material Science: The compound and its derivatives are explored for creating advanced materials like polymers and liquid crystals, potentially enhancing properties such as thermal stability.[2][8]
-
Mechanistic Studies: It has been used as a model compound to study reaction mechanisms, such as investigating spiro-cyclohexadienyl intermediates in alkoxyl radicals via ESR spectroscopy.[4][6]
-
Drug Development: Researchers are exploring its derivatives for potential therapeutic effects in various health conditions.[2]
References
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